
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-amino-1-benzylpiperidine-4-carboxylate. This can be achieved through the reaction of benzylamine with piperidine-4-carboxylic acid under acidic conditions.
Esterification: The next step involves the esterification of the carboxylate group with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound. This step may involve the use of a dehydrating agent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s piperidine moiety is of interest in the study of neurotransmitter systems. It can be used to develop analogs for research into neurological disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the oxalic acid moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid;propyl 4-amino-1-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-phenylpiperidine-4-carboxylate: Contains a phenyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-ethylpiperidine-4-carboxylate: Features an ethyl group instead of a benzyl group.
Uniqueness
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Propiedades
Número CAS |
57611-60-6 |
|---|---|
Fórmula molecular |
C18H26N2O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-2-12-20-15(19)16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7H,2,8-13,17H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
FFOSYDRDFRXNBY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14613647.png)
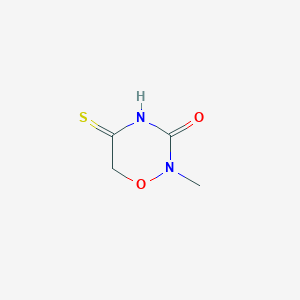
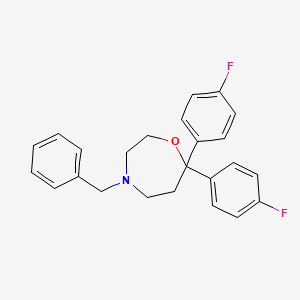
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
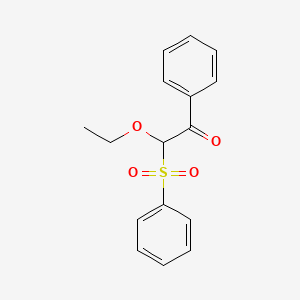
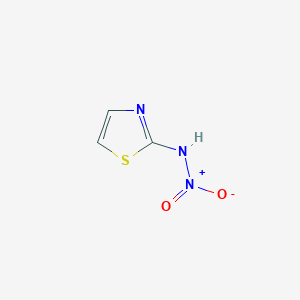
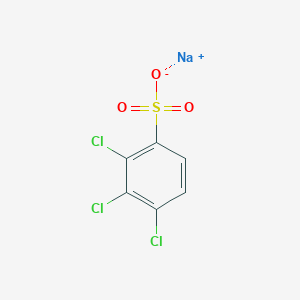
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)

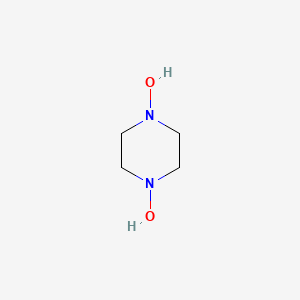
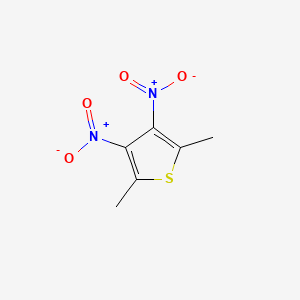
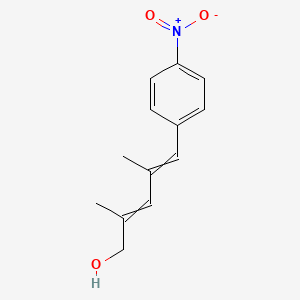
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
